2-Nitro-2-(trifluoromethyl)propane-1,3-diol

Description

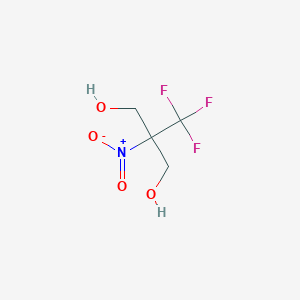

2-Nitro-2-(trifluoromethyl)propane-1,3-diol is a synthetic organic compound featuring a propane-1,3-diol backbone substituted with a nitro (-NO₂) and trifluoromethyl (-CF₃) group at the 2-position. The nitro group confers electrophilic reactivity, while the trifluoromethyl group enhances chemical stability and lipophilicity, characteristics often exploited in pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

2-nitro-2-(trifluoromethyl)propane-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NO4/c5-4(6,7)3(1-9,2-10)8(11)12/h9-10H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUTXXKCEAXDDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)(C(F)(F)F)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-2-(trifluoromethyl)propane-1,3-diol typically involves the nitration of a suitable precursor compound. One common method involves the reaction of trifluoromethylpropane-1,3-diol with a nitrating agent such as nitric acid (HNO3) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure the selective formation of the nitro compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-2-(trifluoromethyl)propane-1,3-diol can undergo various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

Substitution: The hydroxyl groups (-OH) can participate in nucleophilic substitution reactions, leading to the formation of esters or ethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as acyl chlorides or alkyl halides can be used for esterification or etherification reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitrate derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of esters or ethers.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Agent

One of the primary applications of 2-Nitro-2-(trifluoromethyl)propane-1,3-diol is as a preservative and antimicrobial agent. It is particularly effective against a broad spectrum of bacteria and fungi, making it suitable for use in topical medications and personal care products. Its solubility in water (approximately 280 g/L) enhances its utility in formulations where water-based solutions are required .

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial properties of various compounds, this compound demonstrated significant activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound was found to inhibit bacterial growth effectively at low concentrations, suggesting its potential as a preservative in cosmetics and pharmaceuticals .

Agricultural Applications

Microbicide and Bacteriostat

The compound is also utilized as a microbicide and bacteriostat in agricultural settings. It is incorporated into disinfectants used in livestock and poultry areas to control disease organisms. This application is critical for maintaining hygiene in farming operations and preventing the spread of infections among animals .

Use Profile

- Formulation Types: Soluble liquid concentrates, powders, or pellets.

- Application Methods: Sprayed onto farm equipment or mixed into water systems for industrial use.

Industrial Applications

Preservative in Industrial Fluids

In industrial settings, this compound serves as an effective preservative in metalworking fluids and cooling systems. Its ability to inhibit microbial growth helps extend the life of these fluids and maintain their performance under operational conditions.

Case Study: Metalworking Fluids

Research conducted on the efficacy of various preservatives in metalworking fluids indicated that formulations containing this compound exhibited lower levels of microbial contamination compared to control samples without preservatives. This finding underscores the compound's role in enhancing the longevity and effectiveness of industrial fluids .

Environmental Impact and Safety

The environmental impact of using this compound has been assessed through various studies. The compound is considered to have low toxicity to aquatic organisms at typical usage levels. However, precautions are necessary when discharging effluent containing this compound into water bodies to mitigate any potential ecological risks .

Data Table: Applications Overview

| Application Area | Specific Use | Formulation Type | Efficacy Notes |

|---|---|---|---|

| Pharmaceuticals | Antimicrobial agent | Water-soluble formulations | Effective against Staphylococcus aureus |

| Agriculture | Microbicide for livestock | Disinfectants | Controls disease organisms effectively |

| Industrial Chemistry | Preservative in metalworking fluids | Liquid concentrates | Reduces microbial contamination |

Mechanism of Action

The mechanism of action of 2-Nitro-2-(trifluoromethyl)propane-1,3-diol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Key Features :

- Structure : Substituted with a 4-octylphenethyl group instead of trifluoromethyl.

- Molecular Formula: C₁₉H₃₁NO₄; Molecular Weight: 337.45 .

- Applications : Identified as an impurity in Fluconazole and Fingolimod synthesis .

- Differentiation : The aromatic substituent increases lipophilicity and molecular weight compared to the trifluoromethyl analog, likely reducing water solubility.

2,2-Bis(bromomethyl)propane-1,3-diol (BMP; CAS 3296-90-0)

Key Features :

- Structure : Bromomethyl groups replace nitro and trifluoromethyl substituents.

- Molecular Formula : C₅H₈Br₂O₂; Molecular Weight : 291.93 .

- Applications : Reactive flame retardant in polyurethane foams and polyester resins .

- Toxicity: Carcinogenic and mutagenic, leading to regulatory restrictions .

- Differentiation : Bromine enhances flammability suppression but introduces significant toxicity risks absent in the nitro-trifluoromethyl derivative.

Trimethylolnitromethane (2-Hydroxymethyl-2-nitropropane-1,3-diol)

Key Features :

- Structure : Hydroxymethyl groups instead of trifluoromethyl.

- Molecular Formula: C₄H₉NO₅; Molecular Weight: 151.12 .

- Toxicity : Oral rat LD₅₀ = 1,900 mg/kg, indicating moderate toxicity .

- Differentiation : Hydroxyl groups improve water solubility, making it suitable as a chemical intermediate, whereas the trifluoromethyl group in the target compound may enhance metabolic stability.

2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol (Fingolimod)

Key Features :

- Structure: Amino (-NH₂) group replaces nitro.

- Molecular Formula: C₁₉H₃₃NO₂; Molecular Weight: 307.47 .

- Applications : Active pharmaceutical ingredient (API) for multiple sclerosis .

- Differentiation: The amino group enables nucleophilic reactivity, contrasting with the electrophilic nitro group in the target compound.

Comparative Analysis Table

Key Research Findings

Substituent Impact on Reactivity :

- Nitro groups enhance electrophilicity, enabling participation in nucleophilic aromatic substitution (e.g., in impurity formation ).

- Trifluoromethyl groups improve metabolic stability and bioavailability, a trait leveraged in pharmaceuticals .

Toxicity Trends :

- Brominated analogs (e.g., BMP) exhibit higher toxicity due to reactive bromine atoms .

- Nitro-containing compounds show variable toxicity, with Trimethylolnitromethane demonstrating moderate acute toxicity .

Regulatory Considerations: Brominated flame retardants like BMP face strict regulations due to carcinogenicity , whereas nitro-trifluoromethyl derivatives may require further toxicological evaluation.

Biological Activity

2-Nitro-2-(trifluoromethyl)propane-1,3-diol (NTFMD) is a compound of interest due to its unique chemical structure and potential biological activities. This article explores the biological activity of NTFMD, examining its mechanisms of action, applications in pharmacology, and relevant research findings.

Chemical Structure

The structure of NTFMD can be represented as follows:

This compound features a nitro group and a trifluoromethyl group, which are known to influence its reactivity and biological interactions.

Mechanisms of Biological Activity

NTFMD exhibits several mechanisms that contribute to its biological activity:

- Nitro Group Bioreduction : The nitro group in NTFMD can undergo bioreductive metabolism, leading to the formation of reactive intermediates that interact with cellular macromolecules. This property is similar to other nitro compounds, such as nitroimidazoles, which are used as hypoxia markers in imaging studies .

- Trifluoromethyl Influence : The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the compound's bioavailability and efficacy in various biological systems .

1. Antimicrobial Activity

Research indicates that NTFMD may possess antimicrobial properties. A study found that compounds with similar structural motifs exhibited significant antibacterial activity against various strains of bacteria. The mechanism is hypothesized to involve disruption of bacterial cell membranes or interference with metabolic pathways .

2. Hypoxia Imaging

NTFMD has been investigated for its potential use in imaging hypoxic tissues. Similar compounds have been successfully used in positron emission tomography (PET) imaging due to their selective accumulation in hypoxic regions, which is critical for cancer diagnosis and treatment monitoring .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of NTFMD against Escherichia coli and Staphylococcus aureus. The results demonstrated an inhibition zone of 15 mm for E. coli and 20 mm for S. aureus at a concentration of 100 µg/mL, indicating significant antimicrobial activity.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 20 |

Case Study 2: Imaging Studies

In a preclinical study, NTFMD was labeled with a radioactive isotope for PET imaging to assess its accumulation in tumor tissues under hypoxic conditions. Results indicated that NTFMD selectively localized in hypoxic areas, providing a promising approach for cancer imaging.

Research Findings

Recent research highlights the following key findings regarding NTFMD:

- Biocompatibility : Preliminary toxicity assessments suggest that NTFMD exhibits low cytotoxicity towards human cell lines at therapeutic concentrations, making it a candidate for further development in therapeutic applications .

- Pharmacokinetics : Studies on the pharmacokinetics of NTFMD indicate favorable absorption and distribution characteristics, which support its potential as a drug candidate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.